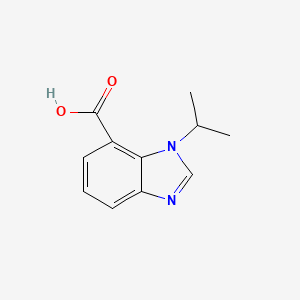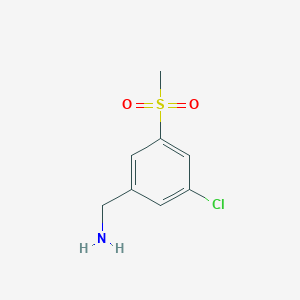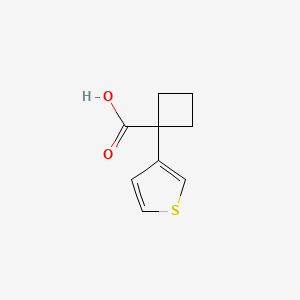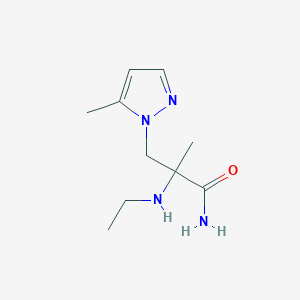
6-Cyclobutoxyhexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclobutoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxyhexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of hexane-1-sulfonyl chloride with cyclobutanol under suitable conditions. The reaction typically requires a base, such as pyridine, to facilitate the formation of the sulfonyl chloride .
Another method involves the use of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols. This method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Industrial Production Methods
Industrial production of sulfonyl chlorides often involves the chlorosulfonation of aromatic rings. This method requires hazardous reagents and is typically carried out under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclobutoxyhexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides or other derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, oxidizing agents like DCH, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives .
Aplicaciones Científicas De Investigación
6-Cyclobutoxyhexane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Sulfonyl chlorides are key intermediates in the synthesis of sulfonamide drugs, which have antibacterial and other pharmacological properties.
Material Science: This compound is used in the development of functionalized materials through click chemistry.
Mecanismo De Acción
The mechanism of action of 6-Cyclobutoxyhexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic reactions.
Tosyl Chloride:
Uniqueness
6-Cyclobutoxyhexane-1-sulfonyl chloride is unique due to its cyclobutoxy group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Propiedades
Fórmula molecular |
C10H19ClO3S |
|---|---|
Peso molecular |
254.77 g/mol |
Nombre IUPAC |
6-cyclobutyloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)9-4-2-1-3-8-14-10-6-5-7-10/h10H,1-9H2 |
Clave InChI |
LZYZVXDUMKKCDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OCCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)



![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
